molecular formula C17H23NO6 B1318209 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester CAS No. 317806-26-1

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester

Cat. No. B1318209
Key on ui cas rn: 317806-26-1
M. Wt: 337.4 g/mol
InChI Key: MIOJLRHSUVTZTA-UHFFFAOYSA-N
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Patent
US06172081B2

Procedure details

Water (64 mg, 0.07 mL. 3.56 mmol) was added to a slurry of potassium t-butoxide (1.44 g, 12.8 mmol) in diethyl ether (25 mL) at 0° C. with stirring. After 5 minutes, the title B compound, 3,4-dihydro-6,7-dimethoxy-2,3(1H)-isoquinolinedicarboxylic acid 2-(1,1-dimethylethyl) 3-methyl ester (570 mg, 1.62 mmol) was added as a solution in 8 mL of ether. Stirring was continued for 45 minutes with warming to 8° C. after which the cooling bath was removed and stirring was continued at room temperature for 45 minutes. The reaction was quenched with 10 mL of saturated aqueous ammonium chloride, diluted with water, and extracted with ether. The aqueous solution was then acidified to pH 5 with 2N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate solution was dried (sodium sulfate) and concentrated to give 554 mg of the title compound as a viscous yellow oil.
Name
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
3,4-dihydro-6,7-dimethoxy-2,3(1H)-isoquinolinedicarboxylic acid 2-(1,1-dimethylethyl) 3-methyl ester
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.CC(C)([O-])C.[K+].C[O:9][C:10]([CH:12]1[CH2:21][C:20]2[C:15](=[CH:16][C:17]([O:24][CH3:25])=[C:18]([O:22][CH3:23])[CH:19]=2)[CH2:14][N:13]1[C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])=[O:11]>C(OCC)C>[CH3:32][C:29]([O:28][C:26]([N:13]1[CH:12]([C:10]([OH:11])=[O:9])[CH2:21][C:20]2[C:15](=[CH:16][C:17]([O:24][CH3:25])=[C:18]([O:22][CH3:23])[CH:19]=2)[CH2:14]1)=[O:27])([CH3:30])[CH3:31] |f:1.2|

Inputs

Step One
Name
Quantity
0.07 mL
Type
reactant
Smiles
O
Name
Quantity
1.44 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
3,4-dihydro-6,7-dimethoxy-2,3(1H)-isoquinolinedicarboxylic acid 2-(1,1-dimethylethyl) 3-methyl ester
Quantity
570 mg
Type
reactant
Smiles
COC(=O)C1N(CC2=CC(=C(C=C2C1)OC)OC)C(=O)OC(C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10 mL of saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 554 mg
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06172081B2

Procedure details

Water (64 mg, 0.07 mL. 3.56 mmol) was added to a slurry of potassium t-butoxide (1.44 g, 12.8 mmol) in diethyl ether (25 mL) at 0° C. with stirring. After 5 minutes, the title B compound, 3,4-dihydro-6,7-dimethoxy-2,3(1H)-isoquinolinedicarboxylic acid 2-(1,1-dimethylethyl) 3-methyl ester (570 mg, 1.62 mmol) was added as a solution in 8 mL of ether. Stirring was continued for 45 minutes with warming to 8° C. after which the cooling bath was removed and stirring was continued at room temperature for 45 minutes. The reaction was quenched with 10 mL of saturated aqueous ammonium chloride, diluted with water, and extracted with ether. The aqueous solution was then acidified to pH 5 with 2N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate solution was dried (sodium sulfate) and concentrated to give 554 mg of the title compound as a viscous yellow oil.
Name
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
3,4-dihydro-6,7-dimethoxy-2,3(1H)-isoquinolinedicarboxylic acid 2-(1,1-dimethylethyl) 3-methyl ester
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.CC(C)([O-])C.[K+].C[O:9][C:10]([CH:12]1[CH2:21][C:20]2[C:15](=[CH:16][C:17]([O:24][CH3:25])=[C:18]([O:22][CH3:23])[CH:19]=2)[CH2:14][N:13]1[C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])=[O:11]>C(OCC)C>[CH3:32][C:29]([O:28][C:26]([N:13]1[CH:12]([C:10]([OH:11])=[O:9])[CH2:21][C:20]2[C:15](=[CH:16][C:17]([O:24][CH3:25])=[C:18]([O:22][CH3:23])[CH:19]=2)[CH2:14]1)=[O:27])([CH3:30])[CH3:31] |f:1.2|

Inputs

Step One
Name
Quantity
0.07 mL
Type
reactant
Smiles
O
Name
Quantity
1.44 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
3,4-dihydro-6,7-dimethoxy-2,3(1H)-isoquinolinedicarboxylic acid 2-(1,1-dimethylethyl) 3-methyl ester
Quantity
570 mg
Type
reactant
Smiles
COC(=O)C1N(CC2=CC(=C(C=C2C1)OC)OC)C(=O)OC(C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10 mL of saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 554 mg
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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